

# Upadacitinib-d5: A Technical Guide to its Physical and Chemical Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Upadacitinib-d5*

Cat. No.: *B15599766*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Upadacitinib-d5**, a deuterated analog of Upadacitinib. This document is intended for researchers, scientists, and drug development professionals who utilize **Upadacitinib-d5** as an internal standard in pharmacokinetic studies or in various research applications. The guide details its core physicochemical characteristics, provides comprehensive experimental protocols for its analysis, and illustrates its mechanism of action within relevant signaling pathways.

Upadacitinib is a selective Janus kinase (JAK) 1 inhibitor used in the treatment of several autoimmune and inflammatory diseases.<sup>[1][2][3]</sup> **Upadacitinib-d5**, with five deuterium atoms incorporated into its structure, serves as a crucial tool in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays, for the accurate quantification of Upadacitinib in biological matrices.<sup>[4]</sup>

## Core Physical and Chemical Properties

Quantitative data for the physical and chemical properties of **Upadacitinib-d5** are summarized below. Where specific data for the deuterated form is not publicly available, data for the non-deuterated Upadacitinib is provided as a reference.

| Property                  | Value                                                                                                                 | Source |
|---------------------------|-----------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Name             | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl-d5)-pyrrolidine-1-carboxamide | [5]    |
| Molecular Formula         | C <sub>17</sub> H <sub>14</sub> D <sub>5</sub> F <sub>3</sub> N <sub>6</sub> O                                        | [5]    |
| Molecular Weight          | 385.40 g/mol                                                                                                          | [5]    |
| CAS Number                | Not Available                                                                                                         | [5]    |
| Appearance                | White to off-white powder (for Upadacitinib)                                                                          |        |
| Solubility (Upadacitinib) | Soluble to 100 mM in DMSO and to 50 mM in ethanol.                                                                    | [6]    |

## Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Upadacitinib exerts its therapeutic effect by selectively inhibiting Janus kinase 1 (JAK1).[\[1\]](#)[\[2\]](#) JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors that are pivotal in inflammation and immune responses. [\[7\]](#)[\[8\]](#) The binding of these extracellular signaling molecules to their receptors activates associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[\[8\]](#)[\[9\]](#) Activated STATs then translocate to the nucleus and regulate the transcription of various pro-inflammatory genes.[\[9\]](#)

By inhibiting JAK1, Upadacitinib effectively blocks this signaling cascade, leading to a reduction in the inflammatory response.[\[7\]](#)[\[8\]](#) The mechanism of action for **Upadacitinib-d5** is identical to that of Upadacitinib, as the deuterium labeling does not alter its biological activity in this context.

## Upadacitinib's Mechanism of Action on the JAK-STAT Pathway

[Click to download full resolution via product page](#)**Upadacitinib-d5** inhibits JAK1, blocking STAT phosphorylation.

# Experimental Protocols

Detailed methodologies for key experiments relevant to the characterization and quantification of **Upadacitinib-d5** are provided below.

## Solubility Determination (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination of **Upadacitinib-d5**, a fundamental property for its handling and formulation.

**Objective:** To determine the concentration of **Upadacitinib-d5** in a saturated solution at a specific temperature.

**Materials:**

- **Upadacitinib-d5**
- Selected solvent (e.g., water, phosphate-buffered saline (PBS), DMSO)
- Vials with screw caps
- Orbital shaker or magnetic stirrer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system
- Volumetric flasks and pipettes

**Procedure:**

- Add an excess amount of **Upadacitinib-d5** to a vial containing a known volume of the solvent to create a suspension.
- Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

- After equilibration, centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated HPLC or LC-MS/MS method to determine the concentration of **Upadacitinib-d5**.
- The determined concentration represents the equilibrium solubility of **Upadacitinib-d5** in the tested solvent at the specified temperature.



[Click to download full resolution via product page](#)

Workflow for determining the solubility of **Upadacitinib-d5**.

## High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of **Upadacitinib-d5** using reverse-phase HPLC.

Objective: To separate and quantify **Upadacitinib-d5** and any potential impurities.

Materials:

- **Upadacitinib-d5** sample
- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m)
- Mobile phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40, v/v)[[10](#)]
- HPLC grade solvents
- Sample vials

Procedure:

- Sample Preparation: Accurately weigh and dissolve a known amount of **Upadacitinib-d5** in the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100  $\mu$ g/mL).
- Chromatographic Conditions:
  - Column: C18 reverse-phase column.
  - Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water. The exact ratio may need optimization.[[10](#)]
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Detection Wavelength: 290 nm.[[10](#)]
  - Column Temperature: Ambient or controlled (e.g., 30°C).
- Analysis:
  - Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

- Inject the prepared sample solution.
- Record the chromatogram for a sufficient run time to allow for the elution of all components.
- Data Analysis:
  - Identify the peak corresponding to **Upadacitinib-d5** based on its retention time.
  - Calculate the area of all peaks in the chromatogram.
  - Determine the purity of **Upadacitinib-d5** by calculating the percentage of the main peak area relative to the total area of all peaks.

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This protocol describes the use of  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure of **Upadacitinib-d5**.

Objective: To verify the identity and isotopic labeling pattern of **Upadacitinib-d5**.

Materials:

- **Upadacitinib-d5** sample
- NMR spectrometer
- Deuterated NMR solvent (e.g., DMSO-d<sub>6</sub>)
- NMR tubes

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Upadacitinib-d5** in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.
- NMR Data Acquisition:

- Acquire a  $^1\text{H}$  NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms the isotopic labeling.
- Acquire a  $^{13}\text{C}$  NMR spectrum to confirm the carbon skeleton of the molecule.
- Other experiments such as  $^2\text{H}$  NMR can also be performed to directly observe the deuterium signals.

- Data Analysis:
  - Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).
  - Compare the obtained spectra with the expected chemical shifts and coupling constants for the Upadacitinib structure, accounting for the deuterium substitution.

## Mass Spectrometry (MS) for Molecular Weight Verification and Isotopic Purity

This protocol details the use of mass spectrometry to confirm the molecular weight and assess the isotopic purity of **Upadacitinib-d5**.

**Objective:** To confirm the correct mass of **Upadacitinib-d5** and determine the extent of deuterium incorporation.

**Materials:**

- **Upadacitinib-d5** sample
- Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
- Solvent for sample infusion or LC-MS analysis (e.g., acetonitrile/water with 0.1% formic acid)

**Procedure:**

- **Sample Preparation:** Prepare a dilute solution of **Upadacitinib-d5** in a suitable solvent.
- **MS Analysis:**

- Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
- Acquire the mass spectrum in positive ion mode.
- Data Analysis:
  - Determine the monoisotopic mass of the protonated molecule  $[M+H]^+$ . For  $C_{17}H_{14}D_5F_3N_6O$ , the expected monoisotopic mass of the neutral molecule is approximately 385.19 Da. The  $[M+H]^+$  ion should be observed at approximately 386.20 m/z.
  - Analyze the isotopic distribution of the molecular ion peak to assess the isotopic purity and the distribution of the d0 to d5 species.

This guide provides a foundational understanding of the physical and chemical properties of **Upadacitinib-d5**, essential for its effective use in research and development. The provided protocols offer a starting point for the analytical characterization of this important internal standard.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Upadacitinib | C17H19F3N6O | CID 58557659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Upadacitinib - Wikipedia [en.wikipedia.org]
- 4. Development and validation of a sensitive LC-MS/MS assay for determination of upadacitinib in human plasma and its application in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Upadacitinib-d5 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. Upadacitinib | JAK | Tocris Bioscience [tocris.com]

- 7. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 8. What is the mechanism of Upadacitinib? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Upadacitinib-d5: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599766#physical-and-chemical-properties-of-upadacitinib-d5]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)